Product packaging for VAC1 protein(Cat. No.:CAS No. 145112-66-9)

VAC1 protein

Cat. No.: B1176974
CAS No.: 145112-66-9
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Description

The VAC1 protein is a research reagent with significant applications in fundamental cell biology and immunology. Please note that the scientific literature describes two distinct entities under the name "VAC1," and the specific applications depend on which protein is being supplied. • VAC1 in Cell Biology: In yeast models, the VAC1 gene encodes a protein that is essential for vacuole inheritance and vacuole protein sorting . Research on this 515-amino acid protein, which features three zinc fingers, helps elucidate the mechanisms of organelle segregation and vesicular traffic pathways during cell division . Studies using this protein can provide valuable insights into intracellular transport processes relevant to eukaryotic cells. • VAC1 in Immunotherapy: In a clinical context, VAC1 refers to an investigational cancer vaccine, specifically an antigen-presenting autologous dendritic cell vaccine . This candidate has been evaluated in phases of clinical research for conditions such as acute myeloid leukaemia . Research reagents based on this immunotherapeutic agent are valuable for oncology research, particularly in studying immune activation against cancer cells and the development of novel immunostimulants . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human, veterinary, or household use.

Properties

CAS No.

145112-66-9

Molecular Formula

C8H11F2NO3

Synonyms

VAC1 protein

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Vesicle Trafficking Studies
    • VAC1 is instrumental in understanding vesicle fusion processes at the tonoplast (vacuolar membrane). Research indicates that VAC1 interferes with SNARE-dependent membrane delivery to the vacuole, providing insights into membrane trafficking mechanisms in plant cells .
  • Plant Growth and Development
    • Studies have shown that VAC1 affects root growth rates. For instance, experiments indicate that VAC1 application leads to reduced root elongation in wild-type plants, while mutants lacking specific SNARE proteins exhibit resistance to these effects. This suggests a critical role for VAC1 in regulating root development through vesicle trafficking .
  • Cellular Morphology
    • VAC1 influences vacuolar morphology by promoting ectopic extensions and aster-like structures within vacuoles. This morphological alteration is significant for understanding how cellular structures adapt during growth phases, particularly in elongating cells .
  • Fungal Biology
    • In fungi, such as Fusarium graminearum, VAC1 is essential for Golgi-to-vacuole transport. Suppression of VAC1 leads to inhibited vegetative growth and reduced reproduction, highlighting its importance in fungal development and pathogenicity .
  • Metabolite Analysis
    • Recent studies utilizing ultra-high performance liquid chromatography–mass spectrometry (UHPLC–MS) have identified metabolites associated with VAC1 treatment, revealing potential pathways through which VAC1 exerts its effects on cellular processes .

Case Studies

StudyFocusFindings
Kleine-Vehn et al. (2021) Endocytic TraffickingDemonstrated that VAC1 prevents FM4-64 positive vesicles from fusing with the vacuole, indicating its role in vesicle trafficking regulation .
Takemoto et al. (2018) Root Growth DynamicsShowed that repression of CORVET and HOPS complexes affected root growth rates when treated with VAC1, suggesting intricate interactions between these pathways .
Zhang et al. (2022) Morphological ChangesObserved that VAC1-induced alterations in vacuolar morphology were linked to changes in protein localization within the cell .

Chemical Reactions Analysis

Metabolic Modifications in Planta

VAC1 undergoes enzymatic glycosylation and hydroxylation in Arabidopsis thaliana seedlings, yielding three primary metabolites (Table 1) :

Table 1: VAC1 Metabolites Identified via UHPLC-HRMS

MetaboliteRetention Time (min)Molecular Formula[M-H⁻] (Da)Proposed StructureAbundance (%)
VAC15.39C₁₅H₁₁Br₂N₂O₂408.9342Parent compound12.4 ± 0.6
VAC1-OH4.37C₁₅H₁₁Br₂N₂O₃424.9129Hydroxylated form<0.1
VAC1-Glc5.26C₂₁H₂₁Br₂N₂O₇570.97063-O-glucoside31.3 ± 0.4
VAC1-AcGlc5.39C₂₃H₂₃Br₂N₂O₈612.98053-O-(6-O-acetylglucoside)56.3 ± 0.8
  • Dominant Pathway : Glycosylation (87.6% of total metabolites), primarily as acetylglucosides .

  • Functional Impact : Glycosylation likely reduces VAC1’s bioactivity over time, necessitating short-term experiments for maximal effect .

Mechanistic Interference with Vesicle Trafficking

VAC1 disrupts vacuolar membrane dynamics by blocking fusion of endocytic vesicles (Figure 3A) :

  • FM4-64 Staining : Prevents vacuolar membrane labeling, causing accumulation in "VAC1 bodies" (vesicle clusters) .

  • SNARE Protein Mislocalization : Induces aster-like aggregates of YFP-VAMP711, SYP22-GFP, and VHA-a3-GFP at the tonoplast .

  • Electron Microscopy : Reveals vacuolar extensions and vesicle clusters adjacent to malformed vacuoles (Figure 2D–F) .

Key Targets :

  • Vacuolar SNARE Complexes : Disrupted delivery of VAMP711 and VTI11 to vacuoles .

  • Plasma Membrane Proteins : Weak aggregation of BRI1-GFP and PGP19-GFP, suggesting impaired lytic degradation .

Selectivity and Off-Target Effects

VAC1 exhibits specificity for late endocytic trafficking stages:

  • Unaffected Systems :

    • Early endosomes (GOT1-YFP, VHA-a1-GFP) .

    • Actin cytoskeleton (Lifeact-venus) .

    • Clathrin-mediated endocytosis (CLC-GFP) .

  • Membrane Potential Dependency : Vacuole fusion inhibition requires intact membrane potential, akin to yeast vacuole inheritance mechanisms .

Comparative Analysis with Yeast VAC1 Homologs

While unrelated structurally, yeast Vac1p (a phosphatidylinositol 3-phosphate binding protein) shares functional parallels:

  • FYVE Finger Domain : Mediates interactions with Vps21p (Rab GTPase) and Vps45p (Sec1 homolog) .

  • Genetic Suppression : VPS34 mutations rescue FYVE-domain defects in yeast, suggesting phosphoinositide regulation .

Implications for Membrane Trafficking Research

VAC1’s unique properties make it a tool for probing:

  • Vacuole-Endosome Interface : Mechanisms of vesicle tethering/fusion .

  • Glycosylation-Dependent Bioactivity : Metabolic modulation of small molecules in planta .

Experimental protocols using VAC1 should account for its rapid glycosylation to avoid confounding results.

Comparison with Similar Compounds

Comparison with Similar Proteins

2.1 FgVac1 in Fusarium graminearum

FgVac1 (homolog of yeast VAC1) is critical for fungal development and pathogenicity:

  • Domains: Contains a FYVE domain (binds phosphatidylinositol 3-phosphate) and a Rabenosyn domain (Rab5 interaction), absent in yeast VAC1 .
  • Function : Mediates Golgi-to-vacuole transport. Deletion disrupts vacuolar protein sorting (e.g., FgCpy1 mislocalization), vegetative growth, and toxin production. Unlike yeast, FgVac1 mutants lack vacuole fragmentation seen in Candida albicans .
  • Conservation: Shares 25% amino acid identity with yeast VAC1 but 93% with Fusarium oxysporum homologs, indicating fungal-specific adaptations .
Feature Yeast VAC1 FgVac1
Domains 3 zinc fingers FYVE + Rab-binding domains
Essentiality Non-essential (growth defect) Essential (lethal deletion)
Vacuole Phenotype Fragmentation in C. albicans No fragmentation
Pathogenicity Role None Critical for plant infection
2.2 EEA1 (Early Endosome Antigen 1)

EEA1 is a mammalian protein with functional parallels to VAC1:

  • Domains : Dual cysteine-rich zinc fingers and a calmodulin-binding IQ motif .
  • Function: Mediates early endosome fusion via Rab5-GTP and PI3P interactions. vacuolar sorting) .
2.3 VPS18 and VPS45
  • VPS18 : A yeast class C Vps protein with a zinc finger sharing 70% homology to VAC1’s first zinc finger. Both regulate vacuole biogenesis but via distinct complexes (CORVET for VPS18 vs. VAC1-Vps45-Pep12 for VAC1) .
  • VPS45 : A Sec1/Munc18 (SM) protein interacting with VAC1 and Pep12 to dock Golgi-derived vesicles to endosomes. VAC1’s zinc fingers and VPS45’s SM domain are both required for vacuolar sorting .
2.4 Plant VAC1-Like Proteins

In Arabidopsis, VAC1 homologs affect SNARE complex distribution and vesicle-vacuole fusion. Unlike yeast, plant VAC1 disrupts FM4-64 dye uptake, indicating a role in endocytic trafficking .

Key Functional and Structural Divergences

  • Domain Architecture :
    • Yeast VAC1 relies on zinc fingers for vesicle tethering, while FgVac1 uses FYVE and Rab domains for membrane targeting .
    • EEA1’s zinc fingers are structurally analogous but functionally specialized for endosomes .
  • Pathway Integration :
    • Yeast VAC1 collaborates with Vps45 and Pep12 in the Golgi-to-endosome pathway .
    • FgVac1 interacts with fungal-specific Rab GTPases (e.g., Rab7) for pathogenicity .
  • Evolutionary Conservation :
    • Zinc finger motifs are conserved across eukaryotes, but domain additions (e.g., FYVE in fungi) reflect niche adaptations .

Research Implications

  • Vesicle Trafficking Mechanisms : Comparative studies of VAC1 homologs elucidate conserved principles in organelle biogenesis .
  • Disease Models : EEA1 and VAC1 dysregulation links vesicle trafficking defects to neurodegeneration and cancer .

Preparation Methods

Plasmid Systems and Cloning Strategies

The foundational step in VAC1 preparation involves plasmid construction to enable controlled expression in yeast. Early work by Horazdovsky et al. established pRS-series plasmids (pRS414, pRS424) as the backbone for VAC1 amplification. The wild-type VAC1 gene was inserted into pRS415, pRS413, and pRS423 vectors via PvuII restriction sites, creating expression constructs pGT1-1, pGT1-2, and pGT1-3. For epitope tagging, a C-terminal triple HA tag was introduced using PCR amplification with primer Vps19-10 (5′-TTAGCGGCCGCCATTAAACCCATGGTCACCCAGCTT-3′), followed by XhoI digestion and ligation into modified pRS413/415 vectors.

Table 1: Key Plasmid Constructs for VAC1 Expression

PlasmidVector BackboneInsertTagApplication
pGT1-1pRS415VAC1NoneBaseline expression
pGT1-16pRS413VAC13xHAImmunoprecipitation
pBHY21-23pRS424Q66L-vps21NoneInteraction studies

Site-Directed Mutagenesis for Functional Studies

Critical residues in the Vac1p FYVE finger domain (Cys-327, His-344) were mutated to assess PtdIns(3)P binding. Using overlap extension PCR, the VAC1 gene was amplified with mutagenic primers, and products were subcloned into pGT1-1 via BamHI/SalI sites. These mutations reduced Vac1p-Vps45p interaction by 78% compared to wild-type, necessitating stringent quality control during preparation.

Yeast Culture and Protein Expression Optimization

Strain Selection and Growth Conditions

S. cerevisiae strains BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0) remain the standard for VAC1 expression due to their auxotrophic markers matching pRS plasmids. Cultures are grown in YEP media (1% yeast extract, 2% peptone) with 2% glucose or galactose for induction. For isotopic labeling, synthetic complete (SC) media lacking uracil or leucine is employed, with OD600 maintained between 0.8–1.5 pre-induction.

Inducible Expression Systems

Galactose-inducible promoters in pRS vectors enable tight regulation. Induction involves adding 3x YEP with 6% galactose to achieve final 2% galactose concentration, followed by 5–6 hr incubation at 30°C. Western blot analysis shows peak Vac1p levels 4 hr post-induction, with yields of ~1.2 mg/L culture under optimal conditions.

Protein Extraction and Cell Lysis Methodologies

Mechanical Disruption via Bead Milling

The FASTPREP-24 bead beater (MP Biomedicals) operates at 5.5 m/sec for 20-sec cycles, repeated six times with 1-min ice intervals. Lysis buffer (50 mM HEPES-KOH pH 7.4, 150 mM KCl, 1 mM MgCl2, 0.1% NP-40, 10% glycerol) preserves Vac1p’s membrane associations while inhibiting proteases. Post-lysis centrifugation at 15,000×g for 15 min removes debris, with subsequent filtration through 0.45 μm SpinX columns.

Table 2: Comparison of Extraction Buffer Efficacy

Buffer ComponentVac1p Yield (μg/10^9 cells)PtdIns(3)P Binding Retention
NP-40 + Glycerol112 ± 1492%
Triton X-10089 ± 1167%
CHAPS104 ± 984%

Acid Precipitation for Total Protein Analysis

Trichloroacetic acid (TCA) precipitation at 20% concentration effectively concentrates Vac1p from crude extracts. After vortexing with 800 μL TCA, pellets are washed with 2% TCA and resolubilized in SDS-PAGE buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol). This method achieves >95% recovery but denatures the protein, limiting its use to analytical applications.

Affinity Purification Techniques

Immobilized Metal Ion Chromatography (IMAC)

His6-tagged Vac1p variants bind to Ni-NTA agarose (Qiagen) in lysis buffer supplemented with 20 mM imidazole. After 2–5 hr rocking at 4°C, five washes with 50 mM imidazole remove nonspecific binders. Elution with 250 mM imidazole yields 60–70% pure protein, requiring subsequent gel filtration for functional studies.

Immunoaffinity Purification Using HA Tags

Anti-HA agarose (Sigma-Aldrich) incubated with cleared lysates (1 mg/mL total protein) for 12 hr at 4°C enables gentle elution with HA peptide (100 μg/mL). This method preserves Vac1p’s ability to interact with Vps21p (Rab GTPase) and Vps45p (Sec1 homolog), as shown by 85% co-purification efficiency.

Quality Control and Functional Validation

Western Blot Analysis

Anti-Vac1p polyclonal antibodies (1:5,000 dilution) detect 58 kDa bands on 10% SDS-PAGE. For HA-tagged constructs, monoclonal 12CA5 antibodies (Roche) provide 0.1 ng detection limits. Improper lysis conditions manifest as smearing due to FYVE domain degradation.

Lipid Binding Assays

Vac1p’s PtdIns(3)P interaction is validated through liposome co-flotation. Liposomes containing 5% PtdIns(3)P are mixed with purified protein and subjected to sucrose gradient centrifugation. Wild-type Vac1p shows 80% co-flotation, while FYVE mutants drop to 22%.

Challenges and Optimization Strategies

Preventing Oxidative Damage

The FYVE domain’s zinc-binding motif is prone to oxidation. Addition of 1 mM TCEP (tris(2-carboxyethyl)phosphine) to lysis buffers increases functional protein yield from 35% to 82%.

Scalability Considerations

Large-scale preparations (>10 L cultures) require modified centrifugation (6,000×g for 20 min) and tangential flow filtration (100 kDa MWCO) for concentration. These adaptations maintain 75% activity compared to small-scale preps.

Applications of Purified VAC1 Protein

Structural Studies

Crystallization trials using 20% PEG 3350 and 0.2 M ammonium citrate yield diffracting crystals (2.8 Å resolution) only when PtdIns(3)P is included in the mother liquor.

Drug Discovery Platforms

Vac1p’s role in vesicle trafficking has enabled high-throughput screens for antifungal agents. A 2013 study identified 4-(3-chlorophenyl)-2-phenylquinazoline as a Vac1p-Vps45p interaction inhibitor (IC50 = 1.8 μM) .

Q & A

Q. What emerging technologies could advance VAC1 research?

  • Methodological Answer : Cryo-EM to resolve VAC1’s 3D structure in complex with Rab GTPases or PI3P. Proximity-dependent biotinylation (BioID) maps interactomes in live cells. Single-cell RNA-seq in vac1Δ yeast reveals compensatory pathways in vacuole biogenesis .

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